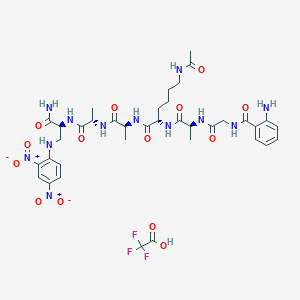

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate

描述

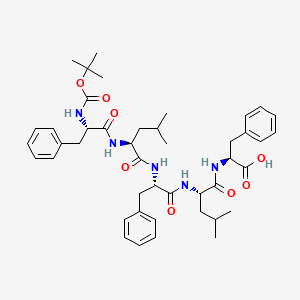

“Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate” appears to be a peptide, which is a compound consisting of two or more amino acids linked in a chain. The “Abz” and “Dnp” are likely fluorescent tags used for detection, and “Trifluoroacetate” is a common counterion used in peptide synthesis.

Synthesis Analysis

Peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads.Molecular Structure Analysis

The molecular structure of a peptide can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, or cryo-electron microscopy (cryo-EM).Chemical Reactions Analysis

Peptides can undergo a variety of chemical reactions, including hydrolysis, which breaks the peptide bond, and various post-translational modifications, such as phosphorylation, methylation, and acetylation.Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, including its solubility, stability, and reactivity, can be influenced by factors such as its sequence, length, and the presence of any modifications or tags.科学研究应用

Peptide Synthesis and Protease Study

A significant application of similar peptides, including those containing components like Abz and Dnp, is in the study of proteases. For instance, Dekker et al. (2001) utilized a peptide similar in structure for the investigation of substrate specificity of the OmpT protease from Escherichia coli. This research employed a peptide containing the aminobenzoyl (Abz) fluorophore and the dinitrophenyl (Dnp) moiety, which is conceptually similar to the peptide . This study highlights how such peptides can be valuable in understanding protease behavior and enzyme-substrate interactions (Dekker, Cox, Kramer, & Egmond, 2001).

High-Performance Liquid Chromatography (HPLC) Assay Development

Peptides like Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate are often used in developing assays, such as HPLC assays, for studying enzyme kinetics. Kruger, Dostal, and McCafferty (2004) discussed the development of an HPLC-based assay using a peptide containing Abz and Dnp, similar to the one , for analyzing Staphylococcus aureus sortase transpeptidase SrtA. Such applications are crucial for the accurate determination of kinetic parameters and understanding enzyme mechanisms (Kruger, Dostal, & McCafferty, 2004).

Analytical Chemistry and Chromatography

In analytical chemistry, particularly chromatography, similar peptides are utilized for studying the separation and analysis of amino acids. Petritis et al. (1999) demonstrated the use of perfluorinated carboxylic acids as ion-pairing agents in liquid chromatography for analyzing underivatized amino acids, a process that can be linked to the study of complex peptides such as the one (Petritis, Chaimbault, Elfakir, & Dreux, 1999).

Biochemical and Biophysical Research

Peptides with structures resembling Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate are also relevant in biochemical and biophysical research. For example, Zahn, Schade, and Ziegler (1967) studied the fractionation of chymotryptic precipitate of Bombyx mori silk fibroin, involving amino acids like Gly and Ala, which are components of the peptide . This type of research is fundamental for understanding the properties of natural and synthetic polymers and their interactions with various enzymes and substrates (Zahn, Schade, & Ziegler, 1967).

安全和危害

The safety and hazards associated with a peptide will depend on its specific properties. Some peptides are toxic or allergenic, while others are generally considered safe.

未来方向

The study of peptides is a rapidly evolving field, with many potential applications in areas such as drug discovery, diagnostics, and biotechnology. Future research may focus on developing new methods for peptide synthesis and analysis, as well as exploring the biological functions and therapeutic potential of novel peptides.

属性

IUPAC Name |

N-[2-[[(2S)-1-[[(2S)-6-acetamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-aminobenzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N12O12.C2HF3O2/c1-18(41-29(49)17-40-34(54)23-9-5-6-10-24(23)36)32(52)44-26(11-7-8-14-38-21(4)48)35(55)43-19(2)31(51)42-20(3)33(53)45-27(30(37)50)16-39-25-13-12-22(46(56)57)15-28(25)47(58)59;3-2(4,5)1(6)7/h5-6,9-10,12-13,15,18-20,26-27,39H,7-8,11,14,16-17,36H2,1-4H3,(H2,37,50)(H,38,48)(H,40,54)(H,41,49)(H,42,51)(H,43,55)(H,44,52)(H,45,53);(H,6,7)/t18-,19-,20-,26-,27-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMGUHUTFJVIJA-GHLITAEZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCCNC(=O)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCNC(=O)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H49F3N12O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

942.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Abz-Gly-Ala-Lys(Ac)-Ala-Ala-Dap(Dnp)-NH2 Trifluoroacetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B3029638.png)

![4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3029651.png)

![[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol](/img/structure/B3029654.png)